1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone
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Overview
Description
1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrazolidine ring substituted with a hydroxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyrazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 1-(5-Oxo-2-isopropylpyrazolidin-1-yl)ethanone.
Reduction: Formation of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanol.
Substitution: Formation of various substituted pyrazolidine derivatives.
Scientific Research Applications
1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazolidine ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(5-Hydroxy-2-methylpyrazolidin-1-yl)ethanone
- 1-(5-Hydroxy-2-ethylpyrazolidin-1-yl)ethanone
- 1-(5-Hydroxy-2-propylpyrazolidin-1-yl)ethanone
Comparison: 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to similar compounds with different alkyl substituents.
Properties
CAS No. |
112475-94-2 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(5-hydroxy-2-propan-2-ylpyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)9-5-4-8(12)10(9)7(3)11/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
KEGXTVDKVADXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(N1C(=O)C)O |
Origin of Product |
United States |
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